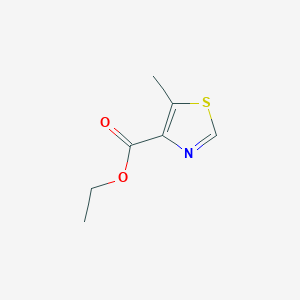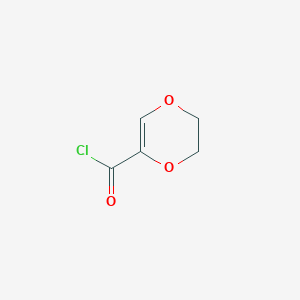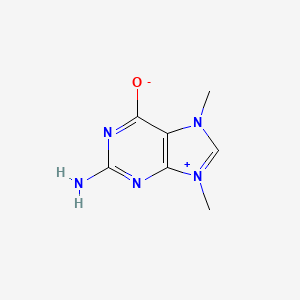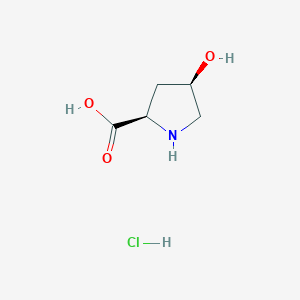
2,4-二氯-6-硝基喹唑啉
描述
2,4-Dichloro-6-Nitroquinazoline is a nitrogen-containing heterocyclic organic compound . It has a molecular weight of 244.04 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 2,4-Dichloro-6-Nitroquinazoline involves several steps. In one study, a series of novel 2,4,6-trisubstituted quinazoline derivatives were designed, synthesized, and biologically evaluated for their antiproliferative activity against four human cancer cell lines .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-6-Nitroquinazoline is represented by the InChI code: 1S/C8H3Cl2N3O2/c9-7-5-3-4 (13 (14)15)1-2-6 (5)11-8 (10)12-7/h1-3H .Physical And Chemical Properties Analysis
2,4-Dichloro-6-Nitroquinazoline is a solid at room temperature . It has a molecular weight of 244.04 . Its InChI key is HGHPXBLOAQXDCO-UHFFFAOYSA-N .科学研究应用
Synthesis Processes : 2,4-Dichloro-6-Nitroquinazoline is synthesized through various methods. Wang Yu-ling (2008) described a one-pot synthesis method involving the condensation of urea with 2-amino-5-nitrobenzoic acid in the presence of phosphorus pentachloride, yielding 2,4-dichloro-6-nitroquinazoline with a 41% yield (Wang Yu-ling, 2008).
Synthesis of Anticancer Agents : Alici Foucourt et al. (2010) demonstrated the use of 2,4-Dichloro-6-Nitroquinazoline in the synthesis of Azixa™ (EPi28495, MPC-6827), a microtubule destabilizing agent and apoptosis inducer. This synthesis was achieved through microwave-accelerated condensation and Dimroth rearrangement (Foucourt et al., 2010).
Antimicrobial Applications : Sanjay Shah et al. (2012) researched polyethers based on 4,7-dichloro 6-nitroquinazoline. They found these polyethers to possess inherent viscosities, good thermal stability, and solubility in solvents like pyridine and DMF, and also observed them inhibiting the growth of microorganisms considerably (Shah et al., 2012).
Application in Pharmaceutical Synthesis : K. Fujino et al. (2001) developed an efficient route for large-scale preparation of KF31327, a potent phosphodiesterase V inhibitor. They used 2,4-dichloro-7-ethylamino-6-nitroquinazoline as an intermediate in this process (Fujino et al., 2001).
Antimalarial Research : A study by G. Y. Li et al. (1982) involved synthesizing derivatives of 2,4-dichloro-6-nitroquinazoline as potential antimalarial agents. These compounds showed considerable prophylactic activity against Plasmodium yoelii (Li et al., 1982).
Spectroscopic Characterization : V. Kesternich et al. (2013) performed a spectroscopic characterization of 6-nitroquinazoline-2,4(1H,3H)-dione, providing insights into its structural properties (Kesternich et al., 2013).
- 6-substituted 2,4-diaminoquinazolines, designed to improve cell penetration for inhibiting dihydrofolate reductases (DHFR). These compounds displayed potent inhibition of T. gondii DHFR as well as the growth of tumor cells in culture, showcasing their potential as antitumor agents (Gangjee et al., 1998).
Design and Synthesis for Anticancer Activity : M. Chauhan et al. (2015) reported on the design, microwave-assisted synthesis, and biological evaluation of 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines, highlighting their significant anticancer activity, particularly against EGFR overexpressing human lung and colon cancer cell lines (Chauhan et al., 2015).
Leishmaniasis Treatment Research : S. Saad et al. (2016) synthesized 4-Arylamino-6-nitroquinazolines and evaluated their leishmanicidal activities against Leishmania major promastigotes. This research indicated the potential use of these compounds in treating leishmaniasis, a neglected disease (Saad et al., 2016).
安全和危害
属性
IUPAC Name |
2,4-dichloro-6-nitroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2N3O2/c9-7-5-3-4(13(14)15)1-2-6(5)11-8(10)12-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHPXBLOAQXDCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507426 | |
| Record name | 2,4-Dichloro-6-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-Nitroquinazoline | |
CAS RN |
74173-77-6 | |
| Record name | 2,4-Dichloro-6-nitroquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74173-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-6-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-6-nitroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-](/img/structure/B1315253.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde](/img/structure/B1315258.png)